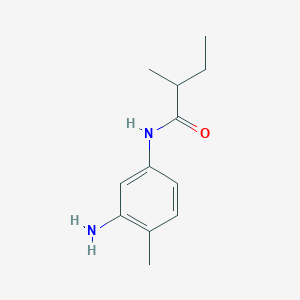

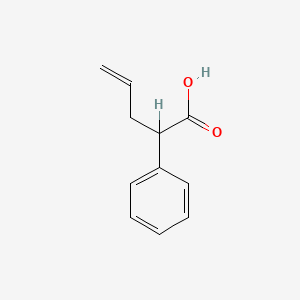

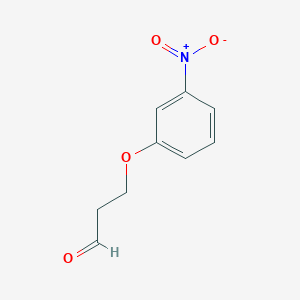

![molecular formula C8H9N3S B3432044 [(Z)-benzylideneamino]thiourea CAS No. 94794-26-0](/img/structure/B3432044.png)

[(Z)-benzylideneamino]thiourea

Descripción general

Descripción

“[(Z)-benzylideneamino]thiourea” is a compound that falls under the category of thiourea derivatives . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom . Thiourea motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiourea derivatives can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .Molecular Structure Analysis

The molecular structure of thiourea involves a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

Thiourea is a white solid with a molar mass of 76.12 g·mol −1 . It has a melting point of 182 °C and is soluble in water .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Thiourea polyurethane foam/zinc oxide nanocomposite, synthesized by coupling zinc oxide nanoparticles (ZnONPs) and thiourea polyurethane foam, has been tested for its antimicrobial and anticancer activities . The nanocomposite showed good inhibition zones against E. coli (16 mm) , B. cereus (13 mm) , and A. niger (26 mm) . It also demonstrated good cytotoxicity activities against HepG-2 and MCF-7 cancer cell lines .

Nonlinear Optical Device Applications

Thiourea admixtured KDP single crystals have been developed to explore nonlinear optical (NLO) device applications . The NLO applications demand optically homogeneous and fast responsive nature which can be inculcated in KDP crystal by optimizing its traits . The SHG efficiency of 0.5 and 1 mol thiourea mixed KDP crystal is 2.09 and 2.22 times superior to KDP crystal .

Agrichemical Applications

Agrichemicals that feature the thiourea functional group include methimazole, carbimazole (converted in vivo to methimazole), and propylthiouracil .

Catalysis Applications

Thioureas are used in a research theme called thiourea organocatalysis .

Vulcanization Accelerators

Some thioureas are vulcanization accelerators .

Anti-tyrosinase Activities

A series of 2-benzylidenehydrazine-1-carbothioamide were designed, synthesized and evaluated for their anti-tyrosinase activities .

Mecanismo De Acción

Target of Action

Thiourea and its derivatives, including [(Z)-benzylideneamino]thiourea, have been found to target several molecular pathways involved in the development of diseases such as cancer . They have been shown to limit angiogenesis and alter cancer cell signaling pathways .

Mode of Action

Thiourea derivatives are known to interact with their targets through various mechanisms. For instance, they can act as Brønsted acid/base catalysts in certain reactions . They are also known to form powerful hydrogen bonds in the ATP binding pocket of enzymes, which is a key mechanism in many tyrosine kinase inhibitors .

Biochemical Pathways

Thiourea derivatives have been found to affect a variety of biochemical pathways. They have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . They have also been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Pharmacokinetics

Thiourea derivatives, such as DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . They are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys .

Result of Action

The result of the action of thiourea derivatives is largely dependent on their specific targets and modes of action. For instance, some thiourea derivatives have shown potent anticancer effects, with activity higher than or comparable to reference drugs . They have also demonstrated promising antibacterial and antioxidant potential .

Safety and Hazards

Direcciones Futuras

Thiazolidine motifs, which are similar to thiourea, behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

[(Z)-benzylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHCMAZIKNVDSX-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-benzylideneamino]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

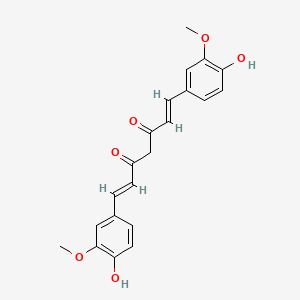

![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)

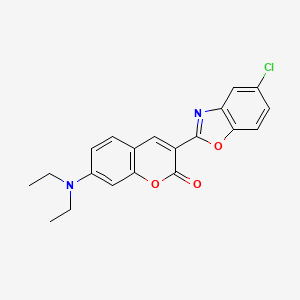

![[2-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B3431980.png)

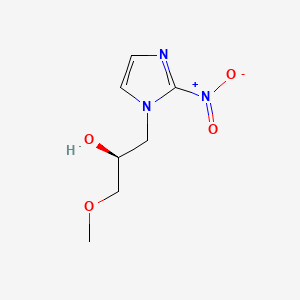

![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B3431999.png)

![2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide](/img/structure/B3432010.png)